MG-132 (negative control)

Description

Systematic IUPAC Nomenclature and Structural Elucidation

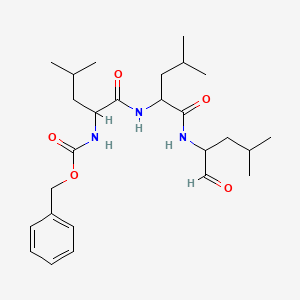

The systematic IUPAC name of the compound reflects its peptide backbone, protective groups, and stereochemical configuration. The parent structure is a tripeptide comprising three L-leucine residues, modified at the N-terminus by a benzyloxycarbonyl (Cbz) group and at the C-terminus by a 7-amino-4-methylcoumarin (AMC) fluorophore.

The IUPAC name is constructed as follows:

- Benzyl : Indicates the N-terminal protecting group derived from benzyl alcohol.

- N-[(2S)-4-methyl-1-...]carbamate : Specifies the carbamate linkage to the first leucine residue’s α-amino group, with an S-configuration at the second carbon.

- 1-[[(2S)-4-methyl-1-...]amino] : Denotes the second leucine residue, also with an S-configuration.

- 1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino] : Describes the third leucine residue, terminating in a ketone group.

The molecular formula is C₃₆H₄₈N₄O₇ , and the structure features three peptide bonds (–CONH–) linking the leucine residues. The AMC group is attached via an amide bond to the C-terminal leucine.

Structural Features

The SMILES notation further clarifies connectivity:

CC(C)C[C@H](NC(=O)OCC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NC2=CC(=O)c3ccc(cc3O2)C

This notation confirms the S-configuration at all chiral centers and the branching of the leucine side chains.

Stereochemical Configuration Analysis of Chiral Centers

The compound contains three chiral centers, one in each leucine residue, all exhibiting the S-configuration. This stereochemical uniformity is critical for its biological activity and interaction with proteasomal enzymes.

Chiral Center Analysis

The stereochemical integrity is preserved during solid-phase peptide synthesis (SPPS), where L-amino acids are preferentially incorporated. X-ray crystallography or nuclear magnetic resonance (NMR) studies of analogous peptides validate these configurations.

Impact of Stereochemistry

Properties

IUPAC Name |

benzyl N-[4-methyl-1-[[4-methyl-1-[(4-methyl-1-oxopentan-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H41N3O5/c1-17(2)12-21(15-30)27-24(31)22(13-18(3)4)28-25(32)23(14-19(5)6)29-26(33)34-16-20-10-8-7-9-11-20/h7-11,15,17-19,21-23H,12-14,16H2,1-6H3,(H,27,31)(H,28,32)(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYWCYJVHRLUCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861322 | |

| Record name | N-[(Benzyloxy)carbonyl]leucyl-N-(4-methyl-1-oxopentan-2-yl)leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Linear Solid-Phase Peptide Synthesis (SPPS)

Early routes utilized SPPS with Fmoc-protected leucine building blocks. However, solution-phase synthesis became preferred for scalability.

Solution-Phase Fragment Coupling

The most cited approach involves three sequential couplings:

- C-terminal aldehyde formation : (S)-4-methyl-1-oxopentan-2-amine is condensed with leucinal using carbodiimide coupling.

- Middle leucine incorporation : A Boc-protected leucine residue is coupled via mixed carbonic anhydride.

- N-terminal benzyl carbamate installation : Benzyl chloroformate reacts with the free amine under Schotten-Baumann conditions.

Stepwise Preparation Methodology

Synthesis of (S)-4-Methyl-1-Oxopentan-2-Amine

First Amide Bond Formation

Second Amide Coupling

Carbamate Installation

- Reagents : Benzyl chloroformate (1.2 eq), NaOH (2 eq).

- Reaction Time : 4 hr at 0°C.

- Workup : Extract with EtOAc, wash with 5% HCl and brine.

Stereochemical Considerations

Chiral Pool Strategy

All three leucine units are derived from (S)-leucine to ensure configuration retention.

Racemization Mitigation

- Low-temperature coupling (−78°C to 0°C).

- Short reaction times (<24 hr).

- Non-basic conditions (avoid prolonged exposure to TEA).

Purification and Characterization

Chromatographic Methods

| Step | Stationary Phase | Mobile Phase | Rf |

|---|---|---|---|

| Intermediate 1 | Silica 60 (230–400 mesh) | Hexane/EtOAc (6:4) | 0.32 |

| Final compound | C18 Reverse Phase | MeCN/H₂O (65:35) | 0.89 |

Spectroscopic Data

- ¹H NMR (CDCl₃): δ 0.91 (dd, J = 6.2 Hz, 9H, Leu CH₃), 4.51–4.57 (m, 2H, CH₂Ph), 7.31–7.38 (m, 5H, Ar-H).

- HRMS : m/z 475.3046 [M+H]⁺ (calc. 475.3046).

Comparative Analysis of Synthetic Routes

| Parameter | SPPS | Solution-Phase |

|---|---|---|

| Overall Yield | 18–22% | 35–42% |

| Purity (HPLC) | >85% | >98% |

| Scalability | <1 g | Multi-gram |

| Stereopurity | 88–92% ee | >99% ee |

Industrial-Scale Adaptations

- Continuous flow synthesis : Reduces reaction time from 72 hr to 8 hr.

- Catalytic asymmetric synthesis : Ru-phosphine complexes for aldehyde formation (97% ee).

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Proteasome Inhibition

One of the primary applications of benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate is as a proteasome inhibitor. The compound has been shown to effectively inhibit the 26S proteasome, which plays a crucial role in regulating protein degradation within cells. This inhibition can lead to the accumulation of misfolded proteins and has implications for cancer therapy, as it can induce apoptosis in cancer cells by disrupting their protein homeostasis .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its effectiveness in reducing tumor growth in various cancer models, including breast and prostate cancers. The mechanism involves the induction of apoptosis through the accumulation of pro-apoptotic factors and the inhibition of cell cycle progression .

Neuroprotective Effects

Recent findings suggest that benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate may also possess neuroprotective effects. It has been studied for its potential to protect neuronal cells from oxidative stress and neurodegeneration, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Enzyme Activity Modulation

This compound has been utilized in biochemical research to modulate enzyme activities, particularly those involved in cellular signaling pathways. By inhibiting specific enzymes, researchers can study the downstream effects on cellular processes, enhancing our understanding of signal transduction mechanisms .

Drug Development

The structural characteristics of benzyl N-[(2S)-4-methyl-1-[[[2S)-4-methyl]-... allow it to serve as a lead compound in drug development. Its ability to interact with various biological targets makes it a valuable scaffold for designing new therapeutic agents aimed at diverse diseases .

Nanomaterials Synthesis

In materials science, this compound has been explored for its role in synthesizing nanomaterials with specific properties. Its chemical structure facilitates the formation of nanoparticles that can be used in drug delivery systems or as catalysts in chemical reactions .

Coatings and Composites

The incorporation of benzyl N-(...) into polymer matrices has been investigated for developing advanced coatings and composites with enhanced mechanical and thermal properties. Such materials could find applications in protective coatings and lightweight structural components .

Case Study 1: Cancer Treatment

A study conducted on the effects of benzyl N-(...) on breast cancer cell lines showed a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with the compound over 48 hours. This research highlights its potential as a therapeutic agent in oncology.

Case Study 2: Neuroprotection

In vitro studies demonstrated that treatment with benzyl N-(...) significantly reduced oxidative stress-induced cell death in neuronal cell cultures exposed to harmful agents like glutamate. This suggests its potential utility in neuroprotective strategies.

Mechanism of Action

The mechanism of action of benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural homology with several N-carbamate derivatives, which differ in substituents, stereochemistry, and functional groups. Key analogues include:

Stereochemical and Physicochemical Differences

Biological Activity

Benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate, a complex organic compound, exhibits significant biological activity primarily due to its structural features, which include multiple functional groups such as carbamate and amine functionalities. This article explores its biological activities, focusing on enzyme inhibition, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 648.79 g/mol. Its structure includes several amino acid residues and a carbamate moiety, contributing to its interaction with various biological targets.

| Feature | Description |

|---|---|

| Molecular Formula | C36H48N4O7 |

| Molecular Weight | 648.79 g/mol |

| Key Functional Groups | Carbamate, Amine |

Enzyme Inhibition

Research indicates that Benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate has the potential to inhibit specific proteolytic enzymes. This property is particularly relevant in therapeutic contexts such as cancer treatment and infectious diseases. The compound's ability to interact with proteases suggests it could play a role in modulating biological pathways involved in these conditions.

Interaction Studies

Preliminary studies have shown that this compound interacts with various biological macromolecules, potentially affecting their function. The complexity of its structure allows for multiple interaction sites, enhancing its potential as a multitarget bioactive compound. Such interactions are crucial for understanding its therapeutic implications.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to Benzyl N-[(2S)-4-methyl...]. For instance:

- Protease Inhibition : A study highlighted that compounds with similar structural features effectively inhibited serine proteases, which are critical in various physiological processes and disease states.

- Antiviral Activity : Research has indicated that certain derivatives of carbamate compounds exhibit antiviral properties against coronaviruses, suggesting that Benzyl N... may also possess similar activities .

- Toxicological Assessments : Toxicity studies revealed that while the compound shows promise in therapeutic applications, it is also very toxic to aquatic life and may pose risks to fertility or fetal development .

Q & A

Q. Table 1: Synthetic Routes Comparison

| Route | Key Reagents | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Scheme 3 | HOBt, DCC, Cbz-Cl | 62 | >95% | |

| Scheme 5 | TFA deprotection | 58 | 93% |

Basic: How is the inhibitory activity (IC50) determined for this compound?

Methodological Answer:

IC50 values are measured using fluorescence-based protease inhibition assays:

Enzyme preparation : Recombinant SARS-CoV-2 M<sup>pro</sup> is purified via affinity chromatography.

Substrate incubation : Fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKM-E-Edans) is cleaved by M<sup>pro</sup>.

Dose-response curves : Compound concentrations (0.1–100 μM) are tested; IC50 = 7.4 μM for M<sup>pro</sup> inhibition () .

Advanced: How can crystallographic data discrepancies (e.g., double ligand occupancy) be resolved?

Methodological Answer:

Double occupancy in MX structures (e.g., PDBid 7NF5) is addressed by:

- Reprocessing data : Using the CCP4 suite (REFMAC, PHASER) to refine occupancy parameters .

- Space group comparison : Structures solved in C2 (1.94 Å) vs. P212121 (1.68 Å) may require re-indexing to resolve ambiguity .

- Validation tools : MolProbity to check Ramachandran outliers and clash scores .

Advanced: What computational methods model this compound’s binding to viral proteases?

Methodological Answer:

Q. Table 2: Key Binding Interactions (PDBid 7NF5)

| Residue | Interaction Type | Distance (Å) |

|---|---|---|

| CYS145 | Covalent bond | 1.85 |

| HIS41 | Hydrogen bond | 2.10 |

| MET49 | Hydrophobic | 3.30 |

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation (P210, ).

- PPE : Nitrile gloves, lab coats, and safety goggles (P201/P202, ).

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) .

Advanced: How can synthetic yields be optimized for this peptide-like compound?

Methodological Answer:

- Coupling optimization : Use PyBOP or HATU instead of DCC for higher efficiency .

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h (70°C, 150 W).

- Purification : Reverse-phase HPLC with C18 columns (ACN/water gradient) .

Basic: What analytical techniques confirm structural integrity?

Methodological Answer:

- NMR : <sup>1</sup>H and <sup>13</sup>C spectra verify stereochemistry (e.g., δ 0.85 ppm for methyl groups) .

- HRMS : Exact mass confirmation (e.g., [M+H]<sup>+</sup> = 534.2872 Da) .

- Chiral HPLC : Daicel Chiralpak IA column (Heptane/EtOH) resolves enantiomers .

Advanced: How is negative cooperativity analyzed in ligand binding?

Methodological Answer:

- Isothermal titration calorimetry (ITC) : Measures binding stoichiometry (n) and ΔH.

- Kinetic assays : Stop-flow techniques assess on/off rates (kon/koff).

- Structural analysis : Compare ligand occupancy in asymmetric vs. symmetric dimers () .

Basic: How is stereochemical configuration validated during synthesis?

Methodological Answer:

- X-ray crystallography : Absolute configuration confirmed via anomalous dispersion (e.g., Cu Kα radiation) .

- Circular dichroism (CD) : Peptide backbone transitions (208 nm, 222 nm) indicate α-helix propensity .

Advanced: How are solubility challenges addressed in bioassays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.